Cas no 62381-30-0 (1,4-Butanedione, 1,4-dicyclopropyl-)

1,4-Butanedione, 1,4-dicyclopropyl- Chemical and Physical Properties
Names and Identifiers
-
- 1,4-Butanedione, 1,4-dicyclopropyl-
- 1,4-dicyclopropylbutane-1,4-dione
- SCHEMBL7719291
- 62381-30-0
- EN300-370886
- DTXSID50565114
-
- Inchi: InChI=1S/C10H14O2/c11-9(7-1-2-7)5-6-10(12)8-3-4-8/h7-8H,1-6H2
- InChI Key: RKSCQZRJWVRECY-UHFFFAOYSA-N
- SMILES: C1CC1C(=O)CCC(=O)C2CC2
Computed Properties
- Exact Mass: 166.09942
- Monoisotopic Mass: 166.099379685g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.1Ų
- XLogP3: 0.4
Experimental Properties
- PSA: 34.14
1,4-Butanedione, 1,4-dicyclopropyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-370886-2.5g |
1,4-dicyclopropylbutane-1,4-dione |
62381-30-0 | 95% | 2.5g |
$2071.0 | 2023-05-30 | |
Enamine | EN300-370886-0.05g |
1,4-dicyclopropylbutane-1,4-dione |
62381-30-0 | 95% | 0.05g |
$245.0 | 2023-05-30 | |
Enamine | EN300-370886-0.25g |
1,4-dicyclopropylbutane-1,4-dione |
62381-30-0 | 95% | 0.25g |
$524.0 | 2023-05-30 | |
Enamine | EN300-370886-0.5g |
1,4-dicyclopropylbutane-1,4-dione |
62381-30-0 | 95% | 0.5g |
$824.0 | 2023-05-30 | |
1PlusChem | 1P01E97B-250mg |
1,4-dicyclopropylbutane-1,4-dione |
62381-30-0 | 95% | 250mg |
$710.00 | 2024-04-22 | |
1PlusChem | 1P01E97B-5g |
1,4-dicyclopropylbutane-1,4-dione |
62381-30-0 | 95% | 5g |
$3851.00 | 2024-04-22 | |
A2B Chem LLC | AX43927-5g |
1,4-dicyclopropylbutane-1,4-dione |
62381-30-0 | 95% | 5g |
$3262.00 | 2024-04-19 | |
1PlusChem | 1P01E97B-50mg |
1,4-dicyclopropylbutane-1,4-dione |
62381-30-0 | 95% | 50mg |
$354.00 | 2024-04-22 | |
Enamine | EN300-370886-5.0g |
1,4-dicyclopropylbutane-1,4-dione |
62381-30-0 | 95% | 5g |
$3065.0 | 2023-05-30 | |
Enamine | EN300-370886-10.0g |
1,4-dicyclopropylbutane-1,4-dione |
62381-30-0 | 95% | 10g |
$4545.0 | 2023-05-30 |
1,4-Butanedione, 1,4-dicyclopropyl- Related Literature
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
Additional information on 1,4-Butanedione, 1,4-dicyclopropyl-
Comprehensive Overview of 1,4-Butanedione, 1,4-dicyclopropyl- (CAS No. 62381-30-0)
1,4-Butanedione, 1,4-dicyclopropyl- (CAS No. 62381-30-0) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various industries. This diketone derivative, characterized by its dicyclopropyl substitution, is a subject of interest for researchers and professionals in fields such as pharmaceuticals, agrochemicals, and material science. Its molecular structure, featuring two cyclopropyl groups attached to a 1,4-butanedione backbone, offers intriguing reactivity and stability, making it a valuable intermediate in synthetic chemistry.
The growing demand for novel chemical entities in drug discovery has placed compounds like 1,4-Butanedione, 1,4-dicyclopropyl- under the spotlight. Researchers are particularly interested in its potential as a building block for bioactive molecules, given the cyclopropyl group's ability to enhance metabolic stability and bioavailability. This aligns with current trends in medicinal chemistry, where small-molecule drug development and fragment-based drug design are hot topics. The compound's CAS No. 62381-30-0 is frequently searched in academic databases, reflecting its relevance in cutting-edge research.
In the realm of material science, 1,4-Butanedione, 1,4-dicyclopropyl- has shown promise as a precursor for advanced polymers and coatings. Its rigid cyclopropyl moieties can impart desirable mechanical properties to materials, such as increased tensile strength and thermal resistance. This has led to inquiries about its use in high-performance materials and sustainable polymer design, which are trending topics in green chemistry and circular economy discussions. The compound's versatility is further highlighted by its potential role in developing photoactive materials for optoelectronic applications.
From a synthetic perspective, the preparation of 1,4-Butanedione, 1,4-dicyclopropyl- involves intriguing challenges that appeal to organic chemists. Questions about efficient cyclopropanation strategies and selective diketone functionalization often arise in forums and search queries, indicating a strong interest in its synthetic pathways. The compound's stability under various conditions also makes it a candidate for studying structure-property relationships in cyclic systems, a key area in computational chemistry and molecular modeling.
Environmental and regulatory considerations are increasingly important in chemical research, and 1,4-Butanedione, 1,4-dicyclopropyl- has been evaluated for its ecological profile. While not classified as hazardous, its biodegradation pathways and potential green chemistry applications are subjects of ongoing investigation. This aligns with the broader scientific community's focus on benign-by-design compounds and sustainable chemical processes, which dominate current literature and conference discussions.
The analytical characterization of 1,4-Butanedione, 1,4-dicyclopropyl- presents interesting challenges that have prompted methodological developments. Advanced techniques such as NMR spectroscopy and mass spectrometry are frequently employed to study its conformational behavior and purity, topics that generate substantial search traffic among analytical chemists. The compound's distinct spectral signatures make it a useful model for teaching spectral interpretation in graduate-level organic chemistry courses.
Looking forward, the scientific community continues to explore new applications for 1,4-Butanedione, 1,4-dicyclopropyl-. Emerging areas of interest include its potential in catalysis as a ligand precursor and in supramolecular chemistry as a building block for molecular recognition systems. These directions reflect the compound's adaptability to multiple research fronts and its capacity to inspire innovative solutions to complex chemical challenges.
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